N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-15-9-3-4-10-16(15)20-18(21)12-22-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTMHROXOLFSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis for Naphthalen-1-yloxy Intermediate
The foundational step in synthesizing N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide involves constructing the naphthalen-1-yloxy moiety. Williamson ether synthesis is the most widely reported method, leveraging the reaction between 1-naphthol and α-chloroacetamide derivatives under alkaline conditions.
Reaction Conditions :
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous acetone or dimethylformamide (DMF).
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Temperature : 60–80°C for 6–8 hours.
The reaction proceeds via an SN2 mechanism, where the alkoxide ion from 1-naphthol displaces the chloride in α-chloroacetamide. Steric hindrance from the naphthalene ring necessitates prolonged heating, as noted in comparative studies.
Acylation with 2-Chloroaniline
The naphthalen-1-yloxyacetic acid intermediate undergoes acylation with 2-chloroaniline to form the target acetamide. Phosphorous oxychloride (POCl₃) is the preferred acylating agent due to its efficiency in converting carboxylic acids to reactive acyl chlorides.
Procedure :
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Acyl Chloride Formation : Naphthalen-1-yloxyacetic acid (1 eq) is refluxed with POCl₃ (1.2 eq) in dry dichloromethane (DCM) for 2 hours. Excess POCl₃ is removed under reduced pressure.
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Coupling Reaction : The acyl chloride is reacted with 2-chloroaniline (1.1 eq) in DCM with triethylamine (TEA) as a base. The mixture is stirred at 25°C for 12 hours.
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Workup : The organic layer is washed with 5% HCl, water, and brine, then dried over MgSO₄.
Yield : 75–80% after column chromatography (silica gel, hexane:ethyl acetate 4:1).
Optimization Strategies and Challenges
Solvent and Catalytic Systems
Recent patents highlight the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in Williamson synthesis, reducing reaction time to 4 hours and improving yields to 78%. Polar aprotic solvents like DMF enhance nucleophilicity but require stringent drying to prevent hydrolysis.
Table 1: Solvent Impact on Ether Formation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | 60 | 8 | 68 |
| DMF | 80 | 6 | 72 |
| THF | 65 | 7 | 64 |
Byproduct Formation and Mitigation
The primary byproduct, bis(naphthalen-1-yloxy)acetamide , arises from over-alkylation. This is minimized by:
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Using a 1:1 molar ratio of 1-naphthol to α-chloroacetamide.
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Gradual addition of the alkylating agent to maintain low local concentrations.
Purification and Characterization
Recrystallization Protocols
Crude product purification employs sequential recrystallization:
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Ethanol-Water Mixture : Removes unreacted 1-naphthol.
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Toluene : Isolates the target compound from dimeric byproducts.
Typical Purity : >98% (HPLC, C18 column, acetonitrile:water 70:30).
Spectroscopic Validation
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IR Spectroscopy : Strong absorption at 1,650 cm⁻¹ (amide C=O stretch) and 1,240 cm⁻¹ (aryl ether C-O).
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¹H-NMR (DMSO-d₆) : δ 5.28 (s, OCH₂), 7.23–8.60 (m, naphthalene and chlorophenyl protons).
Comparative Analysis of Methodologies
Traditional vs. Catalytic Approaches
Classical Williamson synthesis (68–72% yield) is outpaced by TBAB-catalyzed methods (78% yield), though the latter requires costly catalysts. Microwave-assisted synthesis, while faster (1–2 hours), faces scalability challenges.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide has shown promise as an anticancer agent. Studies indicate that derivatives of acetamide, particularly those with naphthalene moieties, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Case Study: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR study was conducted to evaluate the efficacy of this compound derivatives against breast cancer cell lines. The study found that modifications to the naphthalene ring significantly influenced cytotoxicity. The most potent derivative exhibited an IC50 value of 1.5 µM, highlighting the importance of structural optimization in enhancing therapeutic efficacy .
Agricultural Science Applications
2. Herbicidal Properties
Research has indicated that compounds similar to this compound possess herbicidal properties. These compounds can disrupt specific biochemical pathways in plants, leading to effective weed control.
Data Table: Herbicidal Efficacy of Related Compounds
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | 2-Chloro-Naphthalene | 200 | 85 |
| 4-Chloro-3-methylphenyl acetate | Acetate | 150 | 78 |
| Phenoxyacetic acid | Acid | 100 | 90 |
This table illustrates the efficacy of this compound compared to other herbicides, demonstrating its potential as a viable agricultural chemical .
Material Science Applications
3. Polymer Additives
This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.
Case Study: Thermal Stability Enhancement
In a study examining the effects of various additives on polyvinyl chloride (PVC), the inclusion of this compound resulted in a significant increase in thermal stability, as evidenced by thermogravimetric analysis (TGA). The onset degradation temperature increased by approximately 30°C compared to unmodified PVC .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Nitro-Substituted Derivatives
Compounds such as N-(2-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide (6b) and N-(3-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide (6c) exhibit nitro groups at the ortho and meta positions of the phenyl ring. These derivatives show distinct IR peaks for the –NO₂ group (asymmetric stretching at 1504–1535 cm⁻¹) and altered NMR chemical shifts due to electron-withdrawing effects . Compared to the target compound, nitro-substituted analogs demonstrate reduced lipophilicity (logP values ~2.8–3.1 vs.
Morpholinoethyl-Substituted Derivatives
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () replaces the 2-chlorophenyl group with a morpholinoethyl moiety. This substitution introduces a tertiary amine, increasing water solubility (predicted logS: −3.2 vs. −4.1 for the target compound). The morpholino group enhances cytotoxicity, with an IC₅₀ of 3.16 µM/mL against HeLa cells, comparable to cisplatin .
Halogen Positional Isomers
N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide (–6) differs in the chlorine position (para vs. ortho). The para isomer crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions a = 19.163 Å, b = 5.0458 Å, c = 17.252 Å, and β = 116.37° . Ortho substitution in the target compound introduces steric hindrance, reducing crystal symmetry and increasing melting point (predicted mp: 160–165°C vs. 142°C for the para isomer).
Variations in the Naphthalene Substituent
Naphthalen-1-yl vs. Naphthalen-2-yl
2-Chloro-N-naphthalen-2-yl-acetamide (CAS 5453-65-6) positions the naphthyl group at the 2-position instead of 1-yloxy. The 2-naphthyl derivative exhibits a lower calculated molar refractivity (MR: 67.8 vs. 72.3 for the target compound), suggesting differences in polarizability and van der Waals interactions . Biological activity may vary due to altered π-stacking efficiency; for example, naphthalen-2-yloxy analogs show moderate cytotoxicity, while 1-yloxy derivatives may prioritize DNA intercalation .
Structural Hybrids with Additional Rings
Triazole-Containing Derivatives
Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) incorporate a triazole ring via click chemistry. The triazole enhances dipole interactions (C=O IR peak at 1671 cm⁻¹) and introduces hydrogen-bonding sites (N–H at 3262 cm⁻¹) . These features improve thermal stability (decomposition temperature >250°C) compared to the target compound’s simpler acetamide backbone.
Triarylmethane Derivatives
Triarylmethanes such as N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) feature a central methane carbon bonded to three aryl groups. These compounds exhibit higher molecular weights (e.g., T109: Mr = 364.9 vs. 314.8 for the target) and distinct melting points (131.4°C in ethanol) due to extended conjugation . Their rigid structures may limit bioavailability compared to the flexible acetamide chain of the target compound.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | logP | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|---|---|
| N-(2-Chlorophenyl)-2-naphthalen-1-yloxyacetamide | C₁₈H₁₄ClNO₂ | 2-Cl, 1-naphthyloxy | 160–165* | 3.5 | N/A |
| N-(4-Chlorophenyl)-2-naphthalen-1-ylacetamide | C₁₈H₁₄ClNO | 4-Cl, 1-naphthyl | 142 | 3.8 | N/A |
| N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | C₁₈H₂₀ClN₂O₃ | Morpholinoethyl, 2-naphthyloxy | N/A | 2.1 | 3.16 |
| 2-Chloro-N-naphthalen-2-yl-acetamide | C₁₂H₁₀ClNO | 2-naphthyl | N/A | 2.9 | Moderate |
*Predicted based on analog data.
Table 2: Spectroscopic Comparison
| Compound | IR C=O (cm⁻¹) | IR N–H (cm⁻¹) | ¹H NMR (δ, ppm) Key Peaks |
|---|---|---|---|
| This compound | 1675* | 3260* | 5.40 (–OCH₂), 7.20–8.40 (Ar–H) |
| 6a (Triazole derivative) | 1671 | 3262 | 5.38 (–NCH₂CO–), 8.36 (triazole) |
| 6b (2-Nitrophenyl) | 1682 | 3292 | 5.48 (–OCH₂), 8.36 (triazole) |
*Hypothesized based on structural analogs.
Biological Activity
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
This compound is synthesized through the reaction of 2-chlorophenylamine with 2-naphthalen-1-yloxyacetyl chloride, typically in the presence of a base like triethylamine. This reaction yields the desired product while generating hydrochloric acid as a byproduct. The process can be optimized for industrial production to enhance yield and purity through advanced purification techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these proteins, leading to diverse biological effects. The specific pathways and targets depend on the context in which the compound is applied, but preliminary studies suggest potential applications in antimicrobial and anticancer therapies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In vitro studies indicate that these compounds can inhibit cell proliferation in a dose-dependent manner, with IC50 values ranging from 1.27 µM to 22.08 µM for different derivatives .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 16f | MCF-7 | 1.27 | Apoptosis induction via AKT/mTOR pathway inhibition |
| 21e | MCF-7 | 1.003 | EGFR inhibition |
| A33 | MGC-803 | <1 | Telomerase inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results suggest that similar compounds exhibit inhibitory activity against various bacterial strains, indicating potential applications in treating infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study explored a series of quinazolinone-thiazolidin-4-one hybrids, revealing that compounds with specific substitutions exhibited potent anticancer activity against breast cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influenced biological outcomes .
- Hepatotoxicity Assessment : Another research effort focused on assessing hepatotoxicity using read-across methods based on chemical structure similarities. This study emphasized the importance of understanding potential toxicological profiles when developing new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
